1,3-Cyclobutadiyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99417-54-6 |
|---|---|
Molecular Formula |
C4 |
Molecular Weight |
48.04 g/mol |
InChI |
InChI=1S/C4/c1-2-4-3-1 |
InChI Key |
ZJRINDVWMDPKLP-UHFFFAOYSA-N |
Canonical SMILES |
C=1=C=C=C1 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1,3 Cyclobutadiene and Its Derivatives
Matrix Isolation Techniques for Transient Species Generation
Matrix isolation is a powerful technique for the study of highly reactive molecules like cyclobutadiene (B73232). uc.pt In this method, the precursor molecule is trapped within a solid, inert gas matrix (such as argon) at cryogenic temperatures, typically near absolute zero. researchgate.netuc.pt This cryogenic environment effectively quenches bimolecular reactions, allowing the transient species, once formed, to be isolated and studied spectroscopically. uc.pt
Photochemical reactions are a common way to generate cyclobutadiene within a cryogenic matrix. This involves irradiating a suitable precursor molecule with ultraviolet (UV) light, causing it to decompose or rearrange into the desired species. uc.pt
The photolysis of α-pyrone is a classic and well-studied route to cyclobutadiene. uc.ptthieme-connect.de When α-pyrone isolated in an inert matrix is irradiated with UV light (e.g., λ > 285 nm), it can undergo several photochemical transformations. uc.ptresearchgate.net
The primary competing pathways are:
Ring-opening: This is often the most efficient process, leading to the formation of a conjugated aldehyde-ketene. researchgate.netscispace.com This open-ring isomer can exist in several conformations (Z and E forms), which can sometimes be interconverted or reverted to α-pyrone upon further irradiation with different wavelengths. uc.ptresearchgate.net
Valence Isomerization: A slower process involves the isomerization of α-pyrone to its "Dewar" valence isomer, a bicyclic β-lactone (2-oxa-3-oxobicyclo[2.2.0]hex-5-ene or OOBH). uc.ptuc.ptresearchgate.net
Subsequent irradiation of this Dewar isomer with shorter wavelength UV light (e.g., λ > 235 nm) causes the extrusion of a molecule of carbon dioxide (CO₂), yielding cyclobutadiene. thieme-connect.deuc.ptresearchgate.netanadolu.edu.tr The newly formed cyclobutadiene and CO₂ molecules remain trapped together in the same matrix cavity, often forming a weak complex. uc.ptscispace.com
| Step | Reactant | Conditions | Primary Product(s) | Reference |
|---|---|---|---|---|
| 1 | α-Pyrone | UV Irradiation (e.g., λ > 285 nm) | Aldehyde-ketene (major), Dewar β-lactone (minor) | uc.ptresearchgate.net |
| 2 | Dewar β-lactone | UV Irradiation (e.g., λ > 235 nm) | Cyclobutadiene + CO₂ | uc.ptresearchgate.netanadolu.edu.tr |
To further investigate these photochemical pathways and the properties of substituted cyclobutadienes, 4,6-dimethyl-α-pyrone has been used as a model precursor. uc.ptscispace.com Studies involving this compound have provided significant insights. researchgate.netuc.ptidc-online.com
Interestingly, in the case of 4,6-dimethyl-α-pyrone, the valence isomerization to the corresponding Dewar form (1,5-dimethyl-2-oxa-3-oxobicyclo[2.2.0]hex-5-ene, or DOOBH) is the more efficient photochemical process compared to the ring-opening reaction. uc.ptscispace.com Subsequent UV irradiation (λ > 235 nm) of the isolated DOOBH leads to the formation of 1,3-dimethylcyclobutadiene and CO₂. uc.ptscispace.com This system was instrumental in the first spectroscopic observation of 1,3-dimethylcyclobutadiene, which, like its parent compound, was found to form a complex with the co-generated CO₂ within the argon matrix. uc.ptscispace.com The use of this precursor has also been crucial in generating 1,3-dimethylcyclobutadiene in confined crystalline matrices, allowing for structural determination via X-ray diffraction. nih.govresearchgate.netresearchgate.net
The cryogenic and inert nature of the matrix is essential for stabilizing the highly reactive cyclobutadiene long enough for characterization. uc.pt Under these conditions, techniques for in situ (in place) analysis can be employed to study the molecule's structure and properties. ccspublishing.org.cndigitellinc.comeuropean-mrs.comyoutube.com
Infrared (IR) spectroscopy is a primary tool for this purpose. ccspublishing.org.cn By comparing the experimental IR spectra of the photoproducts with theoretical calculations, researchers can identify the vibrational frequencies of cyclobutadiene. thieme-connect.de These studies have confirmed that cyclobutadiene possesses a rectangular (D2h symmetry) rather than a square (D4h symmetry) ground-state geometry. thieme-connect.de The presence of the co-trapped CO₂ molecule can slightly perturb the IR spectrum, and this interaction has also been studied. uc.ptthieme-connect.de
In addition to IR, UV-visible spectroscopy is used to probe the electronic transitions of the isolated molecule. thieme-connect.deacs.orgrsc.org Polarized light spectroscopy experiments on aligned samples in the matrix have further helped to confirm the symmetry assignments of the observed vibrations. acs.org These combined spectroscopic methods, made possible by the cryogenic matrix isolation technique, provide invaluable data on the fundamental nature of transient species. researchgate.netdigitellinc.com
Photochemical Generation from Precursor Compounds
Generation from Organometallic Complexes
An alternative and powerful strategy for generating cyclobutadiene for synthetic applications involves its liberation from stable organometallic complexes. The most prominent example is the (η⁴-cyclobutadiene)iron tricarbonyl complex, Fe(C₄H₄)(CO)₃. msu.edu In this complex, the highly unstable cyclobutadiene molecule is stabilized by bonding to an iron atom, allowing it to be stored and handled as a stable, pale yellow oil. wikipedia.orgcsbsju.edu
Cyclobutadiene can be released from its iron tricarbonyl complex through a mild oxidative deprotection step. wikipedia.orgsandiego.edu A common and effective oxidizing agent for this purpose is ceric ammonium (B1175870) nitrate (B79036) (CAN), (NH₄)₂Ce(NO₃)₆. msu.eduwikipedia.orgacs.org The cerium(IV) ion is a strong one-electron oxidant that readily removes the iron tricarbonyl moiety, liberating the cyclobutadiene molecule. csbsju.eduxavier.edursc.org
The reaction is typically performed in a solvent like acetone (B3395972) or ethanol. sandiego.eduacs.org Because the free cyclobutadiene is extremely reactive and dimerizes rapidly, the oxidation is usually carried out in the presence of a trapping agent, such as a dienophile, to intercept the cyclobutadiene as it is formed. wikipedia.orgquora.com This method provides a convenient entry into the chemistry of cyclobutadiene, enabling its use in further chemical reactions like Diels-Alder cycloadditions without needing to isolate the highly unstable free molecule. csbsju.edusandiego.edu
| Precursor | Oxidizing Agent | Typical Solvent | Product | Reference |
|---|---|---|---|---|
| (η⁴-Cyclobutadiene)iron tricarbonyl | Ceric Ammonium Nitrate (CAN) | Acetone, Ethanol | Free Cyclobutadiene (transient) | wikipedia.orgsandiego.eduacs.org |
Controlled Liberation and Trapping Strategies
The controlled release of 1,3-cyclobutadiene from stable precursors is a cornerstone of its study. One effective method involves the gas-phase flash vacuum pyrolysis of cis-3,4-dichlorocyclobutene. This process allows for the liberation of 1,3-cyclobutadiene, which can then be co-condensed at low temperatures with a trapping agent, such as methyl cyanoacrylate, on a salt window for analysis by infrared spectroscopy.
Another powerful technique for the controlled generation and trapping of reactive molecules like cyclobutadiene is electrospray ionization (ESI). In this method, a solution containing a suitable precursor is sprayed into the gas phase, where subsequent collision-induced dissociation (CID) can liberate the desired species. This allows for the study of its intrinsic reactivity in the absence of solvent. For instance, the gas-phase liberation of cyclobutadiene from its iron tricarbonyl complex, [Fe(CO)₃(C₄H₄)], has been used to study its reactions with various trapping agents.
Solid-State and Aqueous Solution Approaches for Substituted 1,3-Cyclobutadienes
Recent advancements have explored the synthesis and stabilization of cyclobutadiene derivatives in condensed phases, utilizing supramolecular chemistry and photochemical methods.
Supramolecular host-guest chemistry provides a unique environment for the generation and stabilization of reactive species. In the solid state, large host molecules with well-defined cavities can act as "nanoreactors." For example, the photodimerization of stilbene (B7821643) within a supramolecular cage has been shown to proceed via a [2+2] cycloaddition, a reaction pathway that can be conceptually extended to the formation of cyclobutane (B1203170) rings. This confinement prevents unwanted side reactions and can stabilize otherwise transient products.
The use of photoreactions within confining media offers another avenue to control the synthesis of cyclobutadiene derivatives. The irradiation of α-pyrones in solution typically leads to the extrusion of carbon dioxide and the formation of cyclobutadiene, which rapidly dimerizes. However, when this reaction is carried out within the confines of a crystalline matrix, the reactive cyclobutadiene intermediate can be stabilized, preventing dimerization and allowing for its characterization. These confinement effects highlight the role of the local environment in directing reaction pathways and stabilizing highly reactive molecules.
Synthesis of Modified and Substituted 1,3-Cyclobutadienes
The introduction of substituents onto the cyclobutadiene ring can significantly alter its electronic properties and kinetic stability, making some derivatives isolable at room temperature.
One of the most successful strategies for stabilizing the cyclobutadiene core is the introduction of bulky substituents. The synthesis of 1,2,3,4-tetrakis(tert-butyl)-1,3-cyclobutadiene is a classic example. This compound is prepared through a multi-step process that often involves the dimerization of a substituted cyclopropene (B1174273) precursor, followed by rearrangement. The large tert-butyl groups sterically shield the reactive cyclobutadiene ring, preventing the dimerization that plagues the parent molecule. This steric protection allows for the isolation of a stable, crystalline solid whose structure and properties can be studied in detail.
The unique electronic properties of cyclobutadiene have led to its incorporation into more complex molecular architectures, such as steroids. The synthesis of cyclobuta-1,3-dien-1-yl-steroid derivatives often involves the reaction of a steroidal alkyne with a suitable cyclobutadiene precursor. These hybrid molecules are of interest for their potential applications in materials science and medicinal chemistry, where the interplay between the rigid steroid scaffold and the antiaromatic cyclobutadiene unit could lead to novel properties.
Heteroatom-Substituted Analogs (e.g., Chlorinated 1,2-Digerma-3-cyclobutadiene Derivatives)
The synthesis of heteroatom-substituted cyclobutadiene analogs represents a significant advancement in the field, offering modified electronic properties and reactivity. A notable example is the creation of chlorinated 1,2-digerma-3-cyclobutadiene derivatives. Researchers have successfully synthesized these compounds through the reaction of GeCl₂·(dioxane) with highly strained alkynes. mdpi.comresearchgate.net This reaction yields the first examples of this class of chlorinated digermacyclobutadiene compounds. mdpi.comresearchgate.net
The structural characteristics of these derivatives have been elucidated through techniques such as single-crystal X-ray diffraction. For instance, in one reported chlorinated 1,2-digerma-3-cyclobutadiene derivative, the bond lengths within the ring system provide insight into its structure and stability. mdpi.com The germanium-carbon bond lengths are approximately 1.998 Å and 2.002 Å, while the germanium-chlorine bond lengths are around 2.145 Å and 2.150 Å. mdpi.com The synthesis of stable 1,2-digermacyclobutadienes has also been achieved by reacting digermynes with diphenylacetylene (B1204595), resulting in a nearly planar Ge₂C₂ ring. researchgate.net
These synthetic strategies have also been extended to create related structures. For example, the reaction of a stable 1,2-digermacyclobutadiene with silicon tetrachloride (SiCl₄) resulted in a 1,3-digerma-2-sila-cyclopent-4-ene derivative, demonstrating the utility of these compounds as building blocks for more complex oligometallanes. mdpi.com
Table 1: Selected Bond Lengths in a Chlorinated 1,2-Digerma-3-cyclobutadiene Derivative
| Bond Type | Bond Length (Å) |
| Ge-C | 1.998(6) |
| Ge-C | 2.002(6) |
| Ge-Cl | 2.145(2) |
| Ge-Cl | 2.150(2) |
| Data sourced from a previously reported chlorinated 1,2-digerma-3-cyclobutadiene derivative. mdpi.com |
Cyclobutadiene-Containing Oligoacenes via Aryne-Based Cycloadditions
Aryne-based cycloaddition reactions have emerged as a powerful tool for constructing complex polycyclic conjugated hydrocarbons that feature a blend of aromatic benzene (B151609) rings and antiaromatic cyclobutadiene (CBD) rings. researchgate.netchemrxiv.org A novel aryne, 2,3-didehydrobenzo[b]biphenylene, has been developed and utilized as a key building block in these syntheses. chemrxiv.orgresearchgate.net
The primary synthetic route involves iterative Diels-Alder [4+2] cycloaddition reactions of this aryne with trapping agents like furans or isobenzofurans. researchgate.netchemrxiv.org This is followed by a deoxygenative aromatization step of the resulting epoxy-adducts to yield the final CBD-oligoacene. researchgate.net This methodology has been successfully applied to generate a family of unsubstituted or minimally substituted CBD-oligoacenes. researchgate.netchemrxiv.org
For example, the synthesis can be initiated by generating 2-benzo[b]biphenylyne from its corresponding triflate precursor. researchgate.net The subsequent reaction with 2,5-dimethylfuran (B142691) yields the initial adduct in high yield (89%). researchgate.netresearchgate.net These reactions, including palladium-catalyzed [2+2+2] cycloadditions, enable the synthesis of a variety of polycyclic structures. researchgate.netchemrxiv.orgresearchgate.net Computational studies on these newly synthesized polycyclic hydrocarbons indicate significant electron delocalization across their frameworks, with the antiaromatic cyclobutadiene rings contributing distinct electronic features. chemrxiv.org
Table 2: Aryne-Based Cycloaddition for CBD-Oligoacene Synthesis
| Reactant 1 (Aryne Precursor) | Reactant 2 (Diene) | Reaction Type | Key Intermediate | Final Product Class |
| Triflate of 2-benzo[b]biphenylyne | 2,5-Dimethylfuran | Diels-Alder [4+2] | Epoxy-adduct | Cyclobutadiene-containing oligoacene |
| Triflate of 2-benzo[b]biphenylyne | Isobenzofurans | Diels-Alder [4+2] | Epoxy-adduct | Cyclobutadiene-containing oligoacene |
| This table summarizes the general strategy for synthesizing CBD-oligoacenes. researchgate.netchemrxiv.orgresearchgate.net |
1,3-Disubstituted Cubane (B1203433) Derivatives as Cyclobutadiene Adducts
The synthesis of cubane derivatives, which are highly strained, caged molecules, often involves cyclobutadiene as a critical intermediate. Specifically, 1,3-disubstituted cubanes have been a synthetic challenge, with most routes providing only milligram quantities, which has limited their application, particularly in medicinal chemistry where they are considered potential bioisosteres for benzene rings. researchgate.netrsc.org
Classic routes, such as the Pettit route, utilize a Diels-Alder reaction between a cyclobutadiene equivalent and a suitable quinone derivative (e.g., dibromoquinone) to form an adduct that is then converted to the cubane cage. researchgate.net However, the synthesis of the necessary cyclobutadiene precursors, like cyclobutadieneiron tricarbonyl, can be arduous and involve hazardous reagents. princeton.edu
Recent advancements have focused on developing more practical and scalable syntheses for these valuable compounds. One approach exploits a readily available enone, previously used to make 1,4-disubstituted cubanes, and introduces a novel Wharton transposition to access the 1,3-substitution pattern. researchgate.netrsc.org This has enabled a robust, multigram-scale synthesis. researchgate.netrsc.orgresearchgate.net Another significant development is the use of a bicyclic diazetidine as a new, more convenient cyclobutadiene precursor, which can be generated through mild oxidation. researchgate.netprinceton.edu These improved methods are crucial for overcoming the supply bottleneck and allowing for a fuller evaluation of 1,3-disubstituted cubanes in drug discovery and other applications. researchgate.netdigitellinc.com
Table 3: Synthetic Approaches to 1,3-Disubstituted Cubanes
| Synthetic Route | Key Reagents/Intermediates | Scale | Advantages/Challenges |
| Pettit Route | Cyclobutadiene (from iron tricarbonyl complex), Dibromoquinone | Milligram | Classic route; arduous precursor synthesis. researchgate.netprinceton.edu |
| Wharton Transposition | Enone precursor (for 1,4-isomers) | Multigram | Scalable; uses readily available starting material. researchgate.netrsc.org |
| Bicyclic Diazetidine Method | Bicyclic diazetidine (cyclobutadiene precursor) | Improved access | More convenient and milder precursor generation. researchgate.netprinceton.edu |
Iii. Advanced Spectroscopic Characterization and Elucidation of 1,3 Cyclobutadiene Electronic States
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy has been a cornerstone in deciphering the structure of 1,3-cyclobutadiene, particularly in resolving the debate over its geometry.
The first isolation of cyclobutadiene (B73232) in an argon matrix in 1973 was a landmark achievement that opened the door to its direct spectroscopic study. thieme-connect.de Initial interpretations suggested a square (D₄h symmetry) structure, but this was later revised. thieme-connect.de IR selection rules predict seven active fundamental vibrations for a rectangular structure (D₂h symmetry) versus only four for a square geometry. thieme-connect.de Careful analysis of the IR spectra of matrix-isolated cyclobutadiene, generated by irradiating precursors like tricyclopentanone in argon, revealed a set of absorption bands that closely matched those calculated for a rectangular geometry. thieme-connect.de
One of the key challenges in early studies was the misidentification of an IR band belonging to carbon dioxide, which was trapped in the argon matrix alongside the cyclobutadiene. thieme-connect.de Later, more refined experiments and comparison with theoretical calculations provided a nearly complete IR spectrum, confirming the rectangular, antiaromatic ground state of the molecule. thieme-connect.deaip.org
Computational studies, often at the MP2/6-311++G(2d,2p) level of theory, have been instrumental in analyzing the vibrational spectra. aip.orgaip.org These analyses have not only supported the rectangular structure but have also investigated the complex vibrational anharmonicities and the potential for rapid bond shifting (automerization) between the two valence tautomers. aip.orgaip.org
| Class | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
| B₁ᵤ ν(CH) | 3299 | 3105 |
| B₂ᵤ ν(CH) | 3279 | 3073 |
| B₁ᵤ | 1619 | 1526 |
| B₂ᵤ | 1293 | 1242 |
| B₁ᵤ | 1081 | 1028 |
| B₂ᵤ | 750 | 719 |
| B₃ᵤ | 560 | 569 |
This table presents a comparison of calculated and experimentally observed IR absorption bands for cyclobutadiene, supporting a rectangular D₂h geometry. Data sourced from Hess and Schaad's calculations and Maier et al.'s experimental findings. thieme-connect.de
The generation of cyclobutadiene for matrix isolation studies typically involves the photolysis of a suitable precursor. FTIR spectroscopy is crucial for monitoring these reactions, allowing for the identification of both the final product and transient intermediates. uc.pt A common precursor is α-pyrone. uc.pt Upon ultraviolet (UV) irradiation, matrix-isolated α-pyrone undergoes a series of transformations. uc.ptscispace.com
The photochemical pathway includes:
A rapid photoequilibration with an isomeric open-ring aldehyde-ketene. uc.pt
A slower ring-closure isomerization to a bicyclo[2.2.0]hex-5-en-3-one, also known as a Dewar β-lactone. uc.ptscispace.com
Subsequent elimination of carbon dioxide (CO₂) from the Dewar lactone to yield 1,3-cyclobutadiene. uc.ptscispace.com
FTIR spectroscopy allows for the clear identification of these species. For instance, in studies involving 4,6-dimethyl-α-pyrone, the formation of the Dewar valence isomer was observed as the primary photochemical process, which upon further irradiation, led to the generation of 1,3-dimethylcyclobutadiene. scispace.com The resulting antiaromatic species was found to form a complex with the eliminated CO₂ molecule within the same argon matrix cavity, an interaction also observable via IR spectroscopy. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituted Derivatives
Due to its extreme reactivity, obtaining NMR spectra of the parent 1,3-cyclobutadiene is not feasible. However, NMR studies on stabilized, substituted derivatives have provided invaluable data on the electronic environment of the antiaromatic ring.
There have been reports on the synthesis of 1,3-dimethylcyclobutadiene through the UV irradiation of a precursor within a crystalline guanidinium–sulfonate–calixarene matrix, which is proposed to stabilize the product. researchgate.netnih.gov The characterization of the product in aqueous solution was supported by ¹H NMR spectroscopy, which reportedly showed the compound to be stable for several weeks at room temperature. researchgate.netnih.gov
However, this interpretation has been challenged. researchgate.netnih.gov Density functional theory (DFT) calculations of the ¹H NMR spectra suggested that the observed species was not 1,3-dimethylcyclobutadiene but rather its precursor, the 4,6-dimethyl-Dewar-β-lactone. researchgate.netnih.gov This highlights the complexity of characterizing such reactive species and the critical role of theoretical calculations in validating experimental assignments.
Other derivatives, such as various cyclobutadien-1-yl-steroid compounds, have been synthesized and characterized by ¹H and ¹³C NMR, with signals for the cyclobutadiene ring protons appearing around 6.12-6.28 ppm. nanobioletters.com
Substituting carbon atoms in the cyclobutadiene ring with silicon offers another avenue to probe the system's electronic properties. Theoretical studies using DFT have been employed to predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts for a series of silicon analogs (C₄₋ₙSiₙH₄). researchgate.netresearchgate.netchemmethod.com
For the parent cyclobutadiene (C₄H₄), the calculated ¹H and ¹³C chemical shifts are approximately 5.9 ppm and 147.4 ppm, respectively, reflecting a planar structure. researchgate.netresearchgate.net As silicon atoms are introduced, the ring tends to twist, leading to a wider variety of chemical shifts as the atoms experience different magnetic environments. researchgate.netresearchgate.netchemmethod.com For example, in the SCSC (1,3-disilacyclobutadiene) structure, the proton and carbon chemical shifts are calculated to be 0.4 ppm and 38.0 ppm, respectively. researchgate.netresearchgate.net This significant upfield shift is attributed to the electropositive nature of the silicon atoms. researchgate.netresearchgate.net
In a stable, amido-substituted silicon ring compound analogous to cyclobutadiene, ²⁹Si NMR spectroscopy provided direct evidence of a charge-separated electronic structure. d-nb.info The planar four-membered silicon ring contained two distinct types of silicon atoms: two trigonal planar atoms and two trigonal pyramidal atoms. d-nb.info This difference in geometry and electronic environment resulted in a vast difference in their ²⁹Si NMR chemical shifts, which appeared at 258.9 ppm (trigonal planar) and -85.9 ppm (trigonal pyramidal). d-nb.info
| Compound Structure | Atom | Calculated Chemical Shift (ppm) |
| CCCC (Cyclobutadiene) | ¹H | 5.9 |
| ¹³C | 147.4 | |
| SCSC (1,3-Disilacyclobutadiene) | ¹H | 0.4 |
| ¹³C | 38.0 | |
| ²⁹Si | >200 |
This table shows the DFT-calculated NMR chemical shifts for cyclobutadiene and its 1,3-disilicon analog, illustrating the significant electronic changes upon silicon substitution. Data sourced from Nabati et al. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
While the ground state of cyclobutadiene is a singlet, theoretical considerations suggest that an undistorted square geometry could exist in a triplet spin state. wikipedia.org For decades, this triplet state remained elusive. However, recent studies on a sterically hindered derivative have provided the first direct spectroscopic evidence for a triplet state in a cyclobutadiene system. nih.govcomporgchem.com
Researchers conducted a temperature-dependent EPR study on 1,2,3,4-tetrakis(trimethylsilyl)cyclobuta-1,3-diene. nih.gov At temperatures above 350 K, characteristic EPR signals for a triplet diradical species were observed. comporgchem.comcomporgchem.com The intensity of these signals increased with temperature, indicating that the triplet state is thermally accessible and exists in equilibrium with the lower-energy singlet state. comporgchem.comcomporgchem.com
From the temperature-dependent EPR absorption data, the energy gap between the singlet and triplet states (E_ST) was determined to be approximately 13.9 kcal/mol. nih.govresearchgate.net Furthermore, the analysis yielded zero-field splitting parameters of D = 0.171 cm⁻¹ and E = 0 cm⁻¹, which are characteristic of a triplet diradical and were accurately reproduced by DFT calculations. nih.govresearchgate.net This work provided the first definitive spectroscopic observation of the triplet diradical state of a cyclobutadiene derivative. nih.goveventact.com
Detection and Characterization of Triplet Diradical States
The direct spectroscopic observation of a triplet diradical state for a cyclobutadiene system was a significant breakthrough, confirming long-held theoretical predictions. researchgate.netnih.govacs.org This was achieved through a temperature-dependent Electron Paramagnetic Resonance (EPR) study of tetrakis(trimethylsilyl)cyclobuta-1,3-diene, a derivative stabilized by bulky substituents that prevent dimerization and polymerization. acs.orgcompchemhighlights.org
Researchers observed the appearance of three EPR signals at temperatures exceeding 350 K. compchemhighlights.orgcomporgchem.com The intensity of these signals was found to increase with rising temperature, providing compelling evidence for the existence of a triplet state in thermal equilibrium with a lower-energy singlet ground state. compchemhighlights.orgcomporgchem.com This temperature-dependent behavior is characteristic of a thermally accessible, excited triplet state. researchgate.netnih.gov The triplet diradical is a state in which the two unpaired electrons have their spins aligned in parallel. acs.org The successful detection via EPR spectroscopy provided the first definitive experimental confirmation of the triplet diradical state of a cyclobutadiene. nih.govacs.org
Determination of Singlet-Triplet Energy Gaps and Zero-Field Splitting Parameters
Following the detection of the triplet state, quantitative analysis of the temperature-dependent EPR spectra allowed for the precise determination of its energetic properties relative to the singlet state. The singlet-triplet energy gap (EST), which is the energy difference between the lowest singlet state and the lowest triplet state, was experimentally determined.
From the variable temperature EPR absorption data for tetrakis(trimethylsilyl)cyclobuta-1,3-diene, the singlet-triplet gap was calculated to be 13.9 ± 0.8 kcal mol-1. compchemhighlights.orgcomporgchem.com This experimental value is in good agreement with computationally derived values, which predicted a gap of 11.8 kcal mol-1 using high-level quantum chemistry methods. compchemhighlights.orgcomporgchem.com
The EPR spectrum also yielded the zero-field splitting (ZFS) parameters, which describe the interaction of the unpaired electrons in the absence of an external magnetic field. These parameters, D and E, provide insight into the geometry and electronic distribution of the triplet diradical. The experimentally determined ZFS parameters were D = 0.171 cm-1 and E = 0 cm-1. researchgate.netnih.govresearchgate.net The value of E = 0 cm-1 indicates that the triplet diradical possesses axial symmetry, which is consistent with the calculated square geometry for the triplet state, as opposed to the rectangular geometry of the singlet state. researchgate.netcompchemhighlights.orgcomporgchem.com These experimental values were accurately reproduced by Density Functional Theory (DFT) calculations. researchgate.netnih.govresearchgate.net
| Parameter | Experimental Value | Computational Value | Source |
|---|---|---|---|
| Singlet-Triplet Energy Gap (EST) | 13.9 ± 0.8 kcal mol-1 | 11.8 kcal mol-1 | comporgchem.com, compchemhighlights.org |
| Zero-Field Splitting Parameter (D) | 0.171 cm-1 | - | researchgate.net, nih.gov, researchgate.net |
| Zero-Field Splitting Parameter (E) | 0 cm-1 | - | researchgate.net, nih.gov, researchgate.net |
Other Advanced Spectroscopic Methods
Raman Spectroscopy of Photoproduced Species
Raman spectroscopy has been employed as a supportive analytical tool for the characterization of photochemically generated cyclobutadiene derivatives in confined environments. In studies involving the formation of 1,3-dimethylcyclobutadiene, Raman experiments were conducted on solid-state samples. researchgate.net
The generation of 1,3-dimethylcyclobutadiene was achieved through the UV irradiation of a 4,6-dimethyl-α-pyrone precursor immobilized within a crystalline host matrix. researchgate.net Raman spectroscopy, in conjunction with FTIR, provided vibrational data that supported the structural models derived from X-ray diffraction. These spectroscopic techniques were crucial in confirming the transformation of the precursor into the photoproduced 1,3-dimethylcyclobutadiene within the solid matrix. researchgate.net Further investigations also reported the observation of a complex formed between the photoproduced 1,3-dimethylcyclobutadiene and CO₂, with its structural and infrared absorption features being characterized. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be a valuable technique for identifying the products of photochemical reactions leading to cyclobutadiene derivatives, particularly in solution. ESI-MS experiments were instrumental in analyzing the species formed during the ultraviolet irradiation of an aqueous solution containing a precursor to 1,3-dimethylcyclobutadiene. researchgate.net
The analysis of the irradiated solution by ESI-MS provided evidence for the formation of not only 1,3-dimethylcyclobutadiene but also other key intermediates, such as 4,6-dimethyl-Dewar-β-lactone and a cyclobutadiene-carboxyl zwitterion. researchgate.net The ability of ESI-MS to detect these various product ions in an aqueous medium was essential for corroborating the proposed photochemical reaction pathway and demonstrating the surprising stability of 1,3-dimethylcyclobutadiene in water at room temperature. researchgate.net
Iv. Theoretical and Computational Investigations of 1,3 Cyclobutadiene
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations have been pivotal in elucidating the electronic characteristics of 1,3-cyclobutadiyne. These methods range from simple, qualitative models to highly sophisticated ab initio and density functional theory computations, each offering a unique perspective on the molecule's bonding and energetic landscape.
Hückel Molecular Orbital (HMO) theory, a simplified method for describing the π-electron systems of conjugated molecules, offers initial, qualitative insights into the electronic structure of cyclic polyenes. wikipedia.orglibretexts.org For a hypothetical square, planar this compound, HMO theory predicts a set of four π molecular orbitals. According to the theory, for cyclic conjugated hydrocarbons with 4n π electrons, such as cyclobutadiene (B73232) (a conceptual precursor to this compound), the highest energy electrons occupy a degenerate pair of non-bonding molecular orbitals. wikipedia.orgacs.org Following Hund's rule, this would suggest that the ground state of a square this compound is a triplet diradical, with two unpaired electrons in these degenerate orbitals. libretexts.orgdu.ac.in This arrangement implies high reactivity. libretexts.org The total π energy calculated by HMO theory for such a system is 4α + 4β, which is identical to that of two isolated ethylene (B1197577) molecules, indicating no resonance stabilization. du.ac.in However, experimental evidence for the related cyclobutadiene shows it to be diamagnetic, which contradicts the simple HMO prediction of a triplet ground state. du.ac.in More advanced calculations indicate that while the triplet state is a possibility, the singlet state can be stabilized through effects not captured by simple HMO theory. stackexchange.com
To obtain a more quantitative and accurate picture, researchers employ more advanced computational methods like ab initio and Density Functional Theory (DFT). These methods provide detailed information about the molecule's geometry, vibrational modes, and the energies of its different electronic states.
Ab initio and DFT calculations are used to find the most stable geometric structure (the global minimum on the potential energy surface) and to characterize other stationary points like transition states. mst.edu For this compound and its analogs, geometry optimizations are performed to determine bond lengths and angles. chemmethod.comresearchgate.net Subsequent vibrational frequency calculations are crucial for confirming the nature of the optimized structure. mst.educhemmethod.com A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have one imaginary frequency. chemmethod.comresearchgate.net Studies on related cyclic systems have shown good agreement between calculated and experimental geometrical parameters. physchemres.org For instance, in studies of silicon analogs of cyclobutadiene, the absence of imaginary frequencies in the calculated vibrational spectra confirmed the accuracy of the computational methods used. chemmethod.comresearchgate.net
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying organic molecules. conicet.gov.ar It is often paired with Pople-style basis sets, such as 6-311++G(d,p). chemmethod.comresearchgate.netacs.org This basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the description of bonding. acs.org This combination has been shown to provide reliable results for the structures, vibrational frequencies, and other properties of various molecules, including those with cyclic and strained structures. chemmethod.comresearchgate.netacs.orgorgchemres.org For example, calculations on 1,3-disilacyclobutane using the B3LYP/6-311++G(d,p) level of theory yielded vibrational frequencies in excellent agreement with experimental data. acs.org
| Computational Method | Basis Set | Application |
| DFT (B3LYP) | 6-311++G(d,p) | Optimization of molecular structures and computation of vibrational frequencies for cyclobutadiene analogs. chemmethod.comresearchgate.net |
| MP2 | 6-311++G | Calculation of structure and barrier to planarity for cyclopentene. researchgate.net |
| CCSD | 6-311++G(d,p) | Calculation of the structure of 1,3-disilacyclobutane. acs.org |
| umpw1pw91 | 6-311+G | Used with a broken symmetry wavefunction for studying diradical systems. cdnsciencepub.com |
| CASSCF(4,4) | 6-311G** | Standard method for dealing with singlet diradicals. cdnsciencepub.com |
Computational studies have been used to explore the potential energy surfaces (PES) of the low-lying singlet and triplet electronic states of cyclobutadiene, a related system. masterorganicchemistry.comresearchgate.net These studies help to understand the relative energies of different isomers and the barriers to their interconversion. researchgate.net For square cyclobutadiene, calculations have shown that the singlet state is actually more stable than the triplet state, a violation of Hund's rule, which is attributed to dynamic spin polarization. acs.org The distortion from a square to a rectangular geometry further stabilizes the singlet state. acs.org High-level coupled-cluster methods, such as CCSDT, are often required to accurately determine the singlet-triplet gap, especially in biradical species where electron correlation effects are significant. arxiv.orgarxiv.org The PES reveals that the square geometry is a transition state for the interconversion between two rectangular singlet ground states. researchgate.net The energy barrier for this automerization is a critical value that has been the subject of numerous theoretical investigations. arxiv.org
| Electronic State | Geometry | Relative Stability | Nature on PES |
| Singlet | Rectangular | Ground State researchgate.net | Minimum researchgate.net |
| Singlet | Square | Higher energy than rectangular acs.org | Transition State researchgate.net |
| Triplet | Square | Higher energy than singlet acs.orgarxiv.org | Minimum researchgate.net |
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. faccts.deuni-muenchen.de This method provides a quantitative description of the bonding within a molecule. chemmethod.com NBO analysis involves the transformation of the canonical molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. uni-muenchen.de The occupancies of these NBOs are typically close to 2 for a filled orbital and 0 for an empty one. wisc.edu Deviations from these integer values indicate electron delocalization, which can be quantified using second-order perturbation theory to analyze the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.dewisc.edu For example, in studies of cyclobutadiene analogs, NBO analysis has been used to assess bond orders and atomic charges, providing insights into the non-aromaticity and reactivity of these systems. chemmethod.com The analysis can reveal the hybridization of the atoms and the composition of the bonding orbitals, offering a detailed picture of the electronic structure. wisc.edu
Molecular Orbital Diagrams and Frontier Orbital Theory (HOMO-LUMO Gap)
The theoretical analysis of 1,3-cyclobutadiene (C₄H₄) through molecular orbital (MO) theory provides significant insights into its electronic structure and inherent instability. masterorganicchemistry.com The combination of the four p-orbitals of the carbon atoms in the cyclobutadiene ring results in the formation of four π molecular orbitals. masterorganicchemistry.comlibretexts.org These orbitals are arranged in a specific energy level diagram: one low-energy bonding orbital (π₁), a pair of degenerate non-bonding orbitals (π₂ and π₃), and one high-energy anti-bonding orbital (π₄*). slideshare.netutexas.edu
For a neutral cyclobutadiene molecule with four π-electrons, two electrons occupy the bonding π₁ orbital. utexas.edu According to Hund's rule, the remaining two electrons would singly occupy the degenerate non-bonding orbitals (π₂ and π₃), resulting in a triplet diradical state for a perfectly square geometry. wikipedia.org This electronic configuration, with unpaired electrons in the highest occupied molecular orbitals (HOMO), is a key indicator of the molecule's extreme instability and reactivity. masterorganicchemistry.comslideshare.net
Frontier orbital theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of cyclobutadiene. msu.edu In its distorted D₂h rectangular form, the degeneracy of the non-bonding orbitals is lifted. researchgate.net This results in a defined HOMO and LUMO with a narrow energy gap, which contributes to the molecule's high reactivity. researchgate.net The small HOMO-LUMO gap facilitates electronic transitions and reactions with other molecules. researchgate.netulethbridge.ca Theoretical calculations have shown that in the D₂h minimum structure, the HOMO is represented by the b₂ᵤ irreducible representation and the LUMO by the b₃ᵤ irreducible representation. researchgate.net
Quantum Interference Effects on Electronic Energy and Bonding
Recent computational studies employing the Generalized Product Function Energy Partitioning (GPF-EP) method have shed light on the role of quantum interference in the electronic energy and bonding of cyclobutadiene. researchgate.netufrj.br This method partitions the total electronic energy into quasi-classical and quantum interference contributions. ufrj.br
For cyclobutadiene, the analysis reveals that the quantum interference effect on the π space plays a significant role in its electronic energy. researchgate.net Specifically, this effect contributes to the reduction of the electronic energy of the singlet state of cyclobutadiene during the pseudo-Jahn-Teller distortion from a D₄h (square) to a D₂h (rectangular) structure. researchgate.netscispace.com This suggests that quantum interference is a key factor in the stabilization of the distorted geometry over the highly symmetric, and more unstable, square configuration. researchgate.net
Furthermore, these studies indicate that the π space of the singlet state (¹B₁g) of square cyclobutadiene can be described as a weak four-center, four-electron (4c-4e) bond. In contrast, the triplet state (³A₂g) exhibits a four-center, two-electron (4c-2e) π bond. researchgate.net The interference energy analysis also highlights its dominance in the thermodynamics of the primary gas-phase decomposition pathway of cyclobutadiene, even when considering the molecule's significant strain. researchgate.net
Understanding Aromaticity, Antiaromaticity, and Non-Aromaticity
In this rectangular geometry, the π electrons become localized into two shorter double bonds and two longer single bonds. wikipedia.orglibretexts.org This localization is a direct consequence of the distortion and is consistent with Hückel's rule, which predicts a lack of aromaticity for a 4π electron system. wikipedia.org The distortion from a square to a rectangular shape is energetically favorable because it lowers the energy of the occupied non-bonding orbital, while raising the energy of the unoccupied one, leading to a more stable closed-shell singlet ground state. stackexchange.comlibretexts.org Computational studies have confirmed that the D₄h structure is a saddle point on the potential energy surface, while the D₂h structure represents an energy minimum. researchgate.net
A significant area of research has been the quantification of the relative contributions of antiaromatic destabilization and ring strain to the high energy of cyclobutadiene. rsc.orgnih.gov Antiaromaticity refers to the destabilization of a cyclic, planar, conjugated molecule with 4n π electrons. quirkyscience.com Experimental and computational methods have been employed to dissect these two destabilizing factors.
Experimental determination through photoacoustic calorimetry provided an enthalpy of formation for cyclobutadiene of 114 ± 11 kcal/mol. nih.gov This work estimated that relative to a hypothetical strain-free, conjugated diene, cyclobutadiene is destabilized by a total of 87 kcal/mol. nih.gov Of this total, approximately 55 kcal/mol was attributed to antiaromaticity, with the remaining 32 kcal/mol assigned to ring strain. masterorganicchemistry.comnih.gov
However, other computational studies using block-localized wavefunction (BLW) methods have suggested that the ring strain is the dominant factor. rsc.orgnih.gov These calculations estimate the total ring strain to be around 60 kcal/mol, while the antiaromatic destabilization is considerably smaller, at approximately 16.5 kcal/mol. rsc.orgresearchgate.net This has led to a debate about whether cyclobutadiene is truly highly destabilized by antiaromaticity or if its high reactivity is primarily a consequence of its enormous strain. rsc.orgresearchgate.net
| Destabilization Factor | Estimated Energy (kcal/mol) - Deniz et al. (Experimental) masterorganicchemistry.comnih.gov | Estimated Energy (kcal/mol) - Wu et al. (Computational) rsc.orgresearchgate.net |
| Total Destabilization | 87 | ~76.5 |
| Antiaromaticity | 55 | 16.5 |
| Ring Strain | 32 | ~60 |
The significant ring strain in cyclobutadiene can be further broken down into several components: angle strain, torsional strain, and Pauli repulsion. rsc.orgquirkyscience.com
Torsional Strain: In the planar structure of cyclobutadiene, the C-H bonds are eclipsed, leading to torsional strain. uga.edu This strain arises from the repulsion between the electron clouds of adjacent bonds. quirkyscience.com
Pauli Repulsion: Computational studies have highlighted the importance of Pauli repulsion between the parallel C=C π bonds in cyclobutadiene. rsc.orguga.edu This repulsive interaction between the electron clouds of the double bonds further contributes to the molecule's destabilization. quirkyscience.com
Some research suggests that the combination of these strain components, particularly angle strain and Pauli repulsion, is the primary reason for the high energy of cyclobutadiene, more so than its antiaromatic character. rsc.orgedurev.in
The rectangular geometry of cyclobutadiene, a result of the pseudo-Jahn-Teller distortion, leads to the localization of its π electrons. wikipedia.org Instead of being delocalized over the entire ring as in aromatic compounds like benzene (B151609), the four π electrons are confined to two distinct double bonds. quora.com This lack of delocalization is a hallmark of non-aromatic or anti-aromatic systems. byjus.com
According to Hückel's rule, a planar, cyclic, conjugated molecule with 4n π electrons (where n is an integer) is antiaromatic. vedantu.comquora.com Cyclobutadiene, with 4 π electrons (n=1), fits this criterion. quora.comvedantu.com However, some sources argue that due to the significant strain and the resulting bond length alternation, cyclobutadiene is better described as non-aromatic rather than purely antiaromatic. quora.com The argument is that the molecule avoids the full penalty of antiaromaticity by distorting and localizing its π electrons. wikipedia.org Regardless of the precise classification, it is clear that the π electron system of cyclobutadiene does not confer the stabilization characteristic of aromaticity; instead, it contributes to the molecule's high reactivity and instability. quirkyscience.combyjus.com
Computational Reaction Mechanism Analysis
The mechanism of 1,3-dipolar cycloadditions has been a subject of significant investigation, with two primary proposed pathways: a concerted pericyclic mechanism (Huisgen's mechanism) and a stepwise mechanism featuring a diradical intermediate (Firestone's mechanism). wikipedia.orgqu.edu.sa For most 1,3-dipolar cycloadditions, the high degree of stereospecificity observed experimentally provides strong support for the concerted pathway. wikipedia.org
However, computational studies on the reaction of a 1,3-dipole like nitrone with cyclobutadiene reveal a more complex situation. acs.orgresearchgate.net The highly reactive and antiaromatic character of cyclobutadiene makes it particularly suited to promote stepwise diradical pathways. researchgate.net DFT (R(U)B3LYP/6-31G*) calculations suggest that the reaction between nitrone and cyclobutadiene is a borderline case where the stepwise process can compete with the concerted one. acs.orgresearchgate.net This is in contrast to reactions with normal dipolarophiles like ethene, where the concerted path is strongly favored. acs.org When the antiaromatic character of the dipolarophile is lessened, as in the case of benzocyclobutadiene, the concerted mechanism again becomes the dominant pathway. researchgate.net This indicates that the electronic structure of the dipolarophile plays a crucial role in determining the reaction mechanism. researchgate.net
Computational methods are essential for characterizing the transition states and calculating the activation energies that govern reaction pathways. numberanalytics.com For the 1,3-dipolar cycloaddition of nitrone, calculations show that the potential energy and enthalpy of the concerted transition states are generally lower than those of their diradical counterparts. acs.org For instance, in the reaction with ethene, the concerted transition state is favored by a significant energy gap (e.g., 9.3 kcal/mol at the R(U)B3LYP level). acs.org
In reactions involving cyclobutadiene, theoretical studies provide insight into the activation barriers for competing pericyclic pathways. acs.org For instance, in intramolecular cycloadditions, the length of the tether connecting the cyclobutadiene and a diene influences the activation energies for competing [4+2] and [2+2] cycloadditions. sandiego.edu Calculations using the B3LYP/6-31G* method have been employed to model these intramolecular reactions, determining the relative enthalpies and free energies of activation for different pathways. sandiego.edu For the dimerization of cyclobutadiene, which is a [4+4] cycloaddition to form cubane (B1203433), a surprisingly low activation barrier of 5.8 kcal/mol was calculated using the MP2/6-31+G(d) method, despite the reaction being thermally forbidden by Woodward-Hoffmann rules. d-nb.info This low barrier is attributed to the antiaromatic character of the reactants. d-nb.info
| Reaction | Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Cyclobutadiene + Nitrone | Concerted Cycloaddition | R(U)B3LYP/6-31G | Lower than stepwise | acs.org |
| Cyclobutadiene + Nitrone | Stepwise Diradical | R(U)B3LYP/6-31G | Competitive with concerted | researchgate.net |
| Cyclobutadiene Automerization (1 to 2) | Disrotatory-disrotatory conversion | MINDO/3 with CI | 21.5 | acs.org |
| Cyclobutadiene Dimerization | [4+4] Cycloaddition to Cubane | MP2/6-31+G(d) | 5.8 | d-nb.info |
| Intramolecular Cycloaddition (3-atom tether) | [2+2] Cycloaddition | B3LYP/6-31G* | Lower than [4+2] | sandiego.edu |
Several factors can influence the outcome of pericyclic reactions involving cyclobutadiene. ebsco.com Computational and experimental studies on intramolecular cycloadditions between cyclobutadiene and tethered dienes have shown that the tether length is a critical factor. acs.orgsandiego.edu When a four-atom tether connects the two reactive partners, cyclobutadiene acts as a dienophile in a [4+2] cycloaddition. acs.org However, with a shorter three-atom linker, cyclobutadiene can function as both a diene and a dienophile, leading to a mixture of [2+2] and [4+2] cycloadducts. acs.orgsandiego.edu
The stereoselectivity of these reactions is also a key consideration. Diels-Alder reactions involving cyclobutadienes are typically stereospecific, with 1,2-disubstituted alkenes adding with retention of their configuration, which supports a concerted mechanism. thieme-connect.de The formation of endo-products is often favored due to secondary orbital interactions in the transition state. thieme-connect.de However, steric hindrance can influence this outcome. ebsco.comthieme-connect.de In some cases, the initially formed kinetic products, such as [2+2] adducts, can undergo subsequent thermal rearrangement via a wikipedia.orgwikipedia.org-sigmatropic pathway to yield the more thermodynamically stable [4+2] products. acs.orgsandiego.edu
Computational Studies on Silicon Analogs of 1,3-Cyclobutadiene
The substitution of carbon atoms with silicon in the cyclobutadiene ring has been a subject of quantum-mechanical computations to explore the properties of the resulting silicon analogs. researchgate.netchemmethod.comchemmethod.com Studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been conducted on a series of compounds C₄₋ₙSiₙH₄ (where n=0-4), including silete (SCCC), 1,3-disilete (SCSC), and tetrasilete (SSSS). researchgate.netchemmethod.com
The results of these computational studies indicate that the introduction of silicon atoms significantly alters the structural and stability properties compared to the all-carbon cyclobutadiene. researchgate.netchemmethod.comchemmethod.com The substitution of carbon with silicon leads to a disturbance of the regular molecular structure. researchgate.netchemmethod.com A key finding is that the silicon analogs exhibit greater stability. researchgate.netchemmethod.comchemmethod.com This increased stability is a notable benefit, as the low stability of cyclobutadiene itself is a major challenge. researchgate.netchemmethod.com The analysis of electronic properties, such as HOMO-LUMO gaps and chemical hardness, also reveals significant differences. Generally, as the number of silicon atoms increases, the HOMO-LUMO gap tends to decrease, suggesting higher reactivity for the more substituted silicon analogs.
| Property | Cyclobutadiene (CCCC) | 1,3-Disilete (SCSC) | Reference |
|---|---|---|---|
| Computational Method | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | researchgate.netchemmethod.com |
| Structure | Regular rectangular | Distorted structure | researchgate.netchemmethod.com |
| Stability | Low | More stable than CCCC | researchgate.netchemmethod.comchemmethod.com |
| HOMO Energy (eV) | -6.43 | -6.24 | researchgate.net |
| LUMO Energy (eV) | -0.54 | -1.21 | researchgate.net |
| HOMO-LUMO Gap (eV) | 5.89 | 5.03 | researchgate.net |
Reactivity Predictions and Stability Trends
Theoretical and computational investigations into the C₄ potential energy surface reveal a complex landscape of isomers with vastly different stabilities. The concept of this compound exists as a theoretical construct; however, its extreme ring strain and anti-aromatic character render it highly unstable compared to other C₄ isomers. stackexchange.com Computational studies primarily focus on more stable structures, which are predicted to be the dominant species under various conditions.
Computational surveys of the C₄ potential energy surface have identified several key isomers. aip.orgnih.gov The most significant finding is that the global minimum is a linear triplet state (³Σg⁻), often referred to as l-C₄. researchgate.netaip.org Very close in energy is a singlet rhombic structure (¹Ag), known as r-C₄. aip.org These two isomers are considered the most important in C₄ chemistry due to their relative thermodynamic stabilities.
High-level coupled-cluster calculations [CCSD+T(CCSD)] have shown that the linear and rhombic isomers are virtually isoenergetic, with thermodynamic factors slightly favoring the linear isomer's abundance in plasma environments where C₄ clusters are formed. aip.org Other potential isomers, such as a tetrahedral C₄ and a fan-like C₂ᵥ structure (d-C₄), are recognized as stationary points on the potential energy surface but are significantly less stable. aip.orgresearchgate.net For instance, the d-C₄ isomer is calculated to be approximately 26 kcal/mol (1.13 eV) higher in energy than the linear ground state. aip.org
The high reactivity of the C₄ cluster is indicated by the high density of electronic states found within a narrow energy range (0–2 eV). aip.orgresearchgate.net The primary reaction pathway considered is the interconversion between the linear and rhombic forms. nih.gov The deep potential wells separating these minima suggest that while they can interconvert, they are distinct and potentially isolable species under specific conditions. aip.org
The hypothetical this compound, with its D₂h symmetry, is not found to be a stable minimum on the C₄ potential energy surface. Its structure would impose geometrically unfavorable bond angles for sp-hybridized carbons and contain 4π electrons within the ring, making it anti-aromatic and thus highly destabilized. stackexchange.com Consequently, it is not considered a kinetically or thermodynamically favorable species, and its existence is largely confined to theoretical discussions of highly strained molecules.
The table below summarizes the findings from computational studies on the relative stability of key C₄ isomers.
| Isomer Name | Structure | Point Group | Electronic State | Calculated Relative Energy (kcal/mol) | Stability Status |
|---|---|---|---|---|---|
| Linear C₄ | Linear | D∞h | ³Σg⁻ | 0.0 | Thermodynamic Global Minimum aip.org |
| Rhombic C₄ | Rhombus | D2h | ¹Ag | ~0.0 | Essentially Isoenergetic with Linear Isomer aip.org |
| d-C₄ | Fan-like | C2v | ¹A₁ | ~26 | Local Minimum/Stationary Point aip.org |
| This compound | Rectangular | D2h | Singlet | High | Theoretically Unstable stackexchange.com |
V. Reaction Pathways and Mechanisms of 1,3 Cyclobutadiene
Dimerization and Oligomerization Reactions
In the absence of other trapping agents, 1,3-cyclobutadiene is highly unstable and rapidly dimerizes. sandiego.eduwikipedia.org This bimolecular process is a primary pathway for its decomposition. wikipedia.org The dimerization is thought to proceed as an orbital symmetry-allowed [4+2] cycloaddition. acs.org Theoretical studies using ab initio molecular orbital calculations have been performed to understand the mechanics of this dimerization. acs.org These calculations indicate a strong preference for the syn dimerization product over the anti product, with the syn pathway predicted to have a negative activation energy. acs.org
Beyond simple dimerization, the reactive nature of cyclobutane (B1203170) units can lead to oligomerization. Mechanistic studies involving metallacyclic intermediates have shown that such processes can yield oligomers with cyclobutane units incorporated into the polymer backbone. google.com
Diels-Alder Dimerization and Strategies for Prevention (e.g., Steric Hindrance, Trapping)
The primary dimerization pathway for 1,3-cyclobutadiene is a Diels-Alder [4+2] cycloaddition, where one molecule acts as the diene and the other as the dienophile. wikipedia.orgacs.org This reaction is exceptionally fast, leading predominantly to the formation of the syn tricyclooctadiene adduct. acs.org The preference for the syn product has been attributed to factors such as secondary orbital interactions or stabilizing interactions during the "face-to-face" approach of the two antiaromatic π systems. acs.org
Given the high reactivity of cyclobutadiene (B73232), strategies to prevent its rapid dimerization are crucial for studying the monomeric species or directing its reactivity towards other pathways.
Steric Hindrance: Introducing bulky substituents onto the cyclobutadiene ring can sterically hinder the approach of another molecule, thereby inhibiting dimerization. For instance, tri-tert-butylcyclobutadiene has been shown to undergo dimerization through a stepwise mechanism, a deviation from the parent compound's concerted pathway, highlighting the influence of bulky groups. acs.org
Trapping: Generating cyclobutadiene in the presence of a suitable trapping agent can intercept the monomer before it dimerizes. This can be achieved through intermolecular reactions with various reagents. sandiego.eduwikipedia.orgresearchgate.net For example, it can be trapped by cyclopentadiene (B3395910) or acenaphthylene (B141429) in Diels-Alder reactions. researchgate.net A notable technique involves generating cyclobutadiene within a hemicarceplex, a molecular container that physically isolates the molecule and prevents the bimolecular dimerization process, allowing for the study of the otherwise transient species. wikipedia.org
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Steric Hindrance | Introduction of bulky substituents to physically block the dimerization pathway. | Tri-tert-butylcyclobutadiene shows altered dimerization behavior due to steric bulk. | acs.org |
| Intermolecular Trapping | Reaction with an external agent that reacts with monomeric cyclobutadiene faster than it can dimerize. | Trapping with cyclopentadiene or styrene. | researchgate.netnsf.gov |
| Physical Isolation | Generating and containing the molecule within a host-guest complex to prevent bimolecular contact. | Generation inside a hemicarceplex. | wikipedia.org |
Cycloaddition Reactions with External Reagents
Cycloaddition reactions are a cornerstone of 1,3-cyclobutadiene's reactivity profile, providing a versatile means to form cyclic adducts. sandiego.edu These reactions typically involve the concerted interaction of π-electron systems and are classified based on the number of π-electrons contributed by each component. wikipedia.orglibretexts.org Both [4+2] and [2+2] cycloadditions are significant pathways for cyclobutadiene.
[4+2] Cycloadditions (Diels-Alder)
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for forming six-membered rings. ucalgary.calibretexts.org It involves the reaction of a conjugated diene with a dienophile. libretexts.orgucalgary.ca 1,3-cyclobutadiene is exceptionally reactive in this regard and can participate as either the four-π-electron component (the diene) or the two-π-electron component (the dienophile). sandiego.eduacs.org
The ability of 1,3-cyclobutadiene to act as both a diene and a dienophile in [4+2] cycloadditions is a key feature of its reactivity. sandiego.eduacs.org
As a Diene: When reacting with a dienophile, cyclobutadiene provides its four π-electrons to form a new six-membered ring fused to the cyclobutane core. This mode of reactivity is observed in its dimerization and in reactions with external π-systems. sandiego.edu
As a Dienophile: Cyclobutadiene can also use one of its double bonds to react as a two-π-electron system with a conjugated diene. sandiego.edu This versatility is somewhat surprising for such a reactive species but has been demonstrated experimentally. sandiego.eduacs.org
Intramolecular studies have shown that the role of cyclobutadiene can be directed by the length of the tether connecting it to a diene partner. A three-atom linker allows it to function as both a diene and a dienophile, whereas a four-atom tether favors its role as a dienophile. sandiego.edu
The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. libretexts.orglibretexts.orgmasterorganicchemistry.com
Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.orgmasterorganicchemistry.com For example, substituents that are cis on the dienophile will remain cis in the resulting adduct. masterorganicchemistry.com This is a direct consequence of the concerted mechanism where bonds are formed in a single step. ucalgary.calibretexts.org In reactions involving cyclic dienes, there is often a preference for the endo product due to favorable secondary orbital interactions. libretexts.org
Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction is regioselective, favoring the formation of one constitutional isomer over another. masterorganicchemistry.com The outcome is governed by electronic effects, where the alignment of partial charges on the termini of the diene and dienophile dictates the major product. youtube.com Generally, reactions favor "ortho" (1,2) and "para" (1,4) products, while "meta" (1,3) products are disfavored. masterorganicchemistry.com
| Selectivity Type | Description | Governing Principle | Reference |
|---|---|---|---|
| Stereospecificity | The stereochemistry of the reactants is retained in the product. | Concerted, single-step mechanism. | libretexts.orgmasterorganicchemistry.com |
| Regioselectivity | Preferential formation of one constitutional isomer when using unsymmetrical reactants. | Electronic effects and alignment of partial charges. | masterorganicchemistry.comyoutube.com |
[2+2] Cycloadditions
In addition to the prevalent [4+2] pathway, 1,3-cyclobutadiene can also participate in [2+2] cycloadditions. These reactions involve two unsaturated molecules combining to form a cyclobutane ring. nih.govslideshare.net While thermally allowed [4+2] cycloadditions are common, thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can occur under photochemical conditions or via stepwise mechanisms. slideshare.net
In the context of intramolecular reactions where cyclobutadiene is tethered to a diene by a three-atom linker, it can function as a diene to afford vinylcyclobutane products via a formal [2+2] cycloaddition. sandiego.edu These adducts can subsequently be converted into the thermodynamically more stable [4+2] products through a libretexts.orglibretexts.org-sigmatropic rearrangement. sandiego.edu
Intramolecular Reactivity
The intramolecular reactions of cyclobutadiene, typically generated in situ via oxidation of its tricarbonyliron complex, provide a pathway to complex, functionalized cyclobutene-containing products. sandiego.edu When cyclobutadiene is tethered to a diene, it can undergo intramolecular cycloadditions, offering unique opportunities for generating novel polycyclic structures. sandiego.edu The nature of the tether connecting the cyclobutadiene and the diene plays a critical role in the outcome of the reaction. sandiego.edu
Research has shown that the length of the tether is a determining factor in the mode of cycloaddition. For instance, when cyclobutadiene is connected to a diene through a four-atom tether, it predominantly serves as a dienophile. sandiego.edu However, with a shorter, three-atom linker, the cyclobutadiene can function as both a diene and a dienophile. sandiego.edu
A key aspect of the intramolecular reactivity of tethered cyclobutadiene-dienes is the competition between two distinct cycloaddition modes. sandiego.edu
[4+2] Cycloaddition (Cyclobutadiene as Dienophile): In this mode, the tethered diene reacts across one of the double bonds of the cyclobutadiene. This is a standard Diels-Alder reaction where cyclobutadiene acts as the dienophile, resulting in a cyclohexene-containing product. This pathway is favored when the two reactive partners are separated by a four-atom tether. sandiego.edu
[2+2] Cycloaddition (Cyclobutadiene as Diene): In this pathway, the cyclobutadiene itself acts as the 4π component (diene), reacting with one of the double bonds of the tethered diene. This formally described [4+2] cycloaddition (using Woodward-Hoffmann notation) results in a fused cyclobutane-containing product, specifically a vinylcyclobutane. sandiego.edu This mode becomes competitive when a three-atom linker connects the cyclobutadiene and the diene. sandiego.edu
The choice between these pathways is also influenced by the nature of the diene. Aromatic dienes, such as a furan (B31954) moiety, tend to favor the [4+2] cycloaddition pathway where cyclobutadiene acts as the dienophile. sandiego.edu
| Tether Length | Dominant Role of Cyclobutadiene | Primary Product Type |
| 3-atom | Diene or Dienophile | Mixture of Vinylcyclobutane ([2+2]) and Cyclohexene ([4+2]) |
| 4-atom | Dienophile | Cyclohexene ([4+2]) |
Pericyclic Rearrangements and Valence Isomerizations
The cycloadducts formed from the intramolecular reactions of cyclobutadiene can undergo further pericyclic reactions. Specifically, the vinylcyclobutane products obtained from the [2+2] cycloaddition pathway can be thermally converted into their more stable cyclohexene-containing [4+2] isomers. sandiego.edu
This isomerization proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, a class of pericyclic reactions where a sigma bond migrates across a π-system. sandiego.edu Heating the isolated [2+2] cycloadducts induces this rearrangement, providing a synthetic route to the corresponding [4+2] products in high yield. sandiego.edu This thermal process highlights the dynamic relationship between the different isomeric products accessible from a single starting material.
The photochemistry of 1,3-cyclobutadiene is primarily associated with its generation from various precursors at low temperatures. For example, the photolysis of matrix-isolated bicyclopyranones can yield cyclobutadiene. wikipedia.org Once generated, cyclobutadiene itself is susceptible to photochemical transformations.
Irradiation of matrix-isolated cyclobutadiene can induce a ring-opening reaction. This process is understood to cleave the four-membered ring, leading to the formation of two molecules of acetylene. This photo-fragmentation represents a fundamental decay pathway for the highly strained cyclobutadiene molecule. While thermal electrocyclic ring-opening is a well-known process for related compounds like cyclobutene, the photochemical pathway for cyclobutadiene underscores its inherent instability when subjected to energy input. masterorganicchemistry.com
Complexation with Transition Metals
The inherent instability of free 1,3-cyclobutadiene, a consequence of its anti-aromatic character and high ring strain, is overcome through coordination with transition metals. libretexts.orgillinois.edu This complexation not only stabilizes the cyclobutadiene moiety but also unlocks a rich field of organometallic chemistry, where it serves as a versatile ligand. libretexts.orglibretexts.org
Formation of Stable Metal-Cyclobutadiene Complexes
The synthesis of stable metal-cyclobutadiene complexes represents a significant achievement in organometallic chemistry, providing a tangible form for a molecule that is otherwise highly reactive and elusive. illinois.edu A landmark in this field was the preparation of (cyclobutadiene)iron tricarbonyl, (C₄H₄)Fe(CO)₃, in 1965 by Pettit and his team. This yellow, oily compound was synthesized from 3,4-dichlorocyclobutene and diiron nonacarbonyl. wikipedia.org
Several synthetic strategies have been developed to form these stable complexes. A common method involves the dehalogenation of 3,4-dihalocyclobutenes using metal carbonyls. mcmaster.ca For instance, the reaction of cis- or trans-3,4-dichlorocyclobutene (B12938689) with diiron nonacarbonyl (Fe₂(CO)₉) yields (C₄H₄)Fe(CO)₃. scispace.com Another approach is the [2+2] cyclization of alkynes initiated by metal complexes, such as the reaction of diphenylacetylene (B1204595) with iron pentacarbonyl, Fe(CO)₅, which produced the tetraphenylcyclobutadiene (B15491532) complex, (C₄Ph₄)Fe(CO)₃. wikipedia.orgscispace.com
The stability of these complexes is attributed to the nature of the metal-ligand bond. The interaction involves the donation of π-electrons from the cyclobutadiene ligand to the metal and, crucially, back-donation of electrons from the metal's d-orbitals into the vacant π* orbitals of the ligand. libretexts.orglkouniv.ac.in This back-donation is significant and effectively stabilizes the anti-aromatic system, causing the coordinated cyclobutadiene ligand to adopt a square planar geometry, in contrast to the rectangular shape of the free molecule. libretexts.orglkouniv.ac.in The stability of these complexes often correlates with the 18-electron rule, as seen in compounds like (C₄H₄)Fe(CO)₃. libretexts.orgbohrium.com
Below is a table summarizing representative stable metal-cyclobutadiene complexes and their synthetic precursors.
| Complex | Metal Center | Synthetic Precursor(s) | Year of First Synthesis |
| (C₄H₄)Fe(CO)₃ | Iron (Fe) | 3,4-dichlorocyclobutene and Fe₂(CO)₉ | 1965 wikipedia.org |
| (C₄Ph₄)Fe(CO)₃ | Iron (Fe) | Diphenylacetylene and Fe(CO)₅ | Prior to 1965 wikipedia.org |
| [(C₄Et₄)Rh(p-xylene)]PF₆ | Rhodium (Rh) | Rhodium precursor, 3-hexyne, p-xylene | 2016 acs.org |
| Ru(C₄H₄)(CO)₃ | Ruthenium (Ru) | Dihalocyclobutene and Ru₃(CO)₁₂ | - lkouniv.ac.inbritannica.com |
| [(CH₃)₄C₄NiCl₂]₂ | Nickel (Ni) | 3,4-dichloro-1,2,3,4-tetramethylcyclobutene and Ni(CO)₄ | 1959 psgcas.ac.in |
Role as a Ligand in Organometallic Chemistry
Cyclobutadiene, when stabilized in a complex, serves as a versatile four-electron donor ligand. libretexts.orgbritannica.com Its role is analogous to other important cyclic π-ligands like cyclopentadienyl, although it has been explored less extensively in catalysis. acs.org The cyclobutadiene ligand, together with allyl and 1,3-butadiene, constitutes a significant class of σ-donor/π-acceptor ligands in organometallic chemistry. libretexts.org
The bonding between the metal and the cyclobutadiene ligand involves a synergic mechanism of forward donation from the ligand's filled π molecular orbitals to the metal's empty orbitals and back-donation from the metal's filled d-orbitals to the ligand's empty π* molecular orbitals. scispace.comchemtube3d.com This interaction is strong enough to render the complexed cyclobutadiene aromatic, as evidenced by its reactivity in electrophilic substitution reactions, similar to benzene (B151609) and ferrocene. illinois.eduacs.org For example, (C₄H₄)Fe(CO)₃ undergoes Friedel-Crafts acylation, Vilsmeier-Haack formylation, and Mannich reactions. wikipedia.org
The unique electronic properties of the cyclobutadiene ligand allow it to effectively stabilize metal centers, which has led to recent explorations of its complexes in catalysis. For example, a rhodium cyclobutadiene complex, [(C₄Et₄)Rh(p-xylene)]PF₆, has been shown to be an effective catalyst for selective reductive amination under mild conditions. acs.org The cyclobutadiene ligand in this system provides stability to the catalytic species. acs.org Furthermore, the liberation of the highly reactive cyclobutadiene from its iron tricarbonyl complex by oxidation provides a valuable tool in organic synthesis, allowing it to be trapped in cycloaddition reactions. illinois.edupsgcas.ac.in
Vi. Future Directions and Emerging Research Areas
Exploration of Novel Precursor Systems and Generation Methods
The transient nature of 1,3-cyclobutadiyne necessitates in-situ generation from stable precursors. A significant area of future research will focus on the design and synthesis of innovative precursor molecules that allow for the controlled generation of this compound under milder conditions. Current methods often rely on high-energy processes, which can limit the ability to study the isolated molecule.
Future investigations are likely to explore precursors that can be triggered by specific stimuli, such as light (photochemical extrusion), heat (thermolysis), or chemical reagents. nih.gov The development of precursors that can be incorporated into supramolecular hosts, such as hemicarcerands or crystalline matrices, could provide a means to generate and stabilize this compound for detailed characterization. nih.gov This approach has been successfully used for the generation and observation of substituted cyclobutadienes. nih.gov
The table below summarizes potential precursor strategies that could be adapted for the generation of this compound, based on established methods for other reactive intermediates.
| Precursor Strategy | Trigger | Potential Advantages |
| Photochemical Extrusion | UV/Vis Light | High temporal control, potential for matrix isolation studies. |
| Thermolysis | Heat | Can be controlled by temperature, suitable for gas-phase studies. |
| Host-Guest Chemistry | Stimulus (e.g., light, heat) | Generation in a confined and potentially stabilizing environment. nih.gov |
| Dehalogenation of Dihalocyclobutenes | Chemical Reductants | Potential for solution-phase generation and trapping reactions. |
Advanced Computational Modeling for Complex Reactivity and Dynamics
Computational chemistry is an indispensable tool for understanding the structure, stability, and reactivity of transient species like this compound. wikipedia.org Future research will undoubtedly leverage increasingly sophisticated computational methods to model its complex potential energy surface and reaction dynamics.
Advanced quantum chemical calculations, such as multireference methods and density functional theory (DFT), will be crucial for accurately predicting its electronic structure, vibrational frequencies, and the barriers for its isomerization and dimerization pathways. researchgate.net Molecular dynamics simulations will offer insights into the real-time behavior of this compound upon its formation and subsequent reactions. nih.gov These computational studies will be vital for interpreting experimental data and for guiding the design of new experiments.
Key areas for future computational investigation include:
Reaction Mechanisms: Elucidating the detailed mechanisms of the cycloaddition and dimerization reactions of this compound.
Spectroscopic Predictions: Accurate calculation of infrared, Raman, and electronic spectra to aid in the experimental identification and characterization of the molecule. rsc.org
Intersystem Crossing and Photochemistry: Investigating the role of excited electronic states and the potential for photochemical reactions.
Investigation of Highly Substituted and Heteroatom-Containing Cyclobutadienes
The introduction of substituents and heteroatoms into the cyclobutadiene (B73232) framework can dramatically alter its electronic properties, stability, and reactivity. nih.gov A promising avenue for future research is the synthesis and characterization of substituted derivatives of this compound. Bulky substituents could provide kinetic stabilization, potentially leading to a persistent or even isolable cyclobutadiyne derivative. wikipedia.org
Furthermore, the incorporation of heteroatoms (e.g., nitrogen, silicon, phosphorus) into the four-membered ring would lead to novel heterocyclic systems with unique properties. The synthesis of these heteroatom-containing cyclobutadiynes would open up new areas of research in main group and materials chemistry. The cycloaddition reactions of 1,3-butadiynes with reactants containing heteroatoms have already been shown to be a versatile method for the synthesis of various heterocyclic compounds. mdpi.comnih.gov
The following table highlights potential substituted and heteroatom-containing cyclobutadiyne analogues and their anticipated properties.
| Analogue | Potential Properties |
| Sterically hindered derivatives (e.g., with tert-butyl groups) | Increased kinetic stability, potential for isolation. wikipedia.org |
| Electron-withdrawing or -donating substituents | Modified electronic structure and reactivity. |
| Azacyclobutadiynes (containing nitrogen) | Potential as novel ligands or building blocks for nitrogen-containing materials. |
| Silacyclobutadiynes (containing silicon) | Unique electronic and structural properties compared to the all-carbon analogue. |
Development of High-Resolution Spectroscopic Probes in Extreme Conditions
Direct spectroscopic observation of this compound is hampered by its high reactivity and short lifetime. Future experimental efforts will focus on the development and application of advanced spectroscopic techniques capable of probing this transient molecule under extreme conditions, such as in cryogenic matrices or in the gas phase at very low pressures.
Matrix isolation spectroscopy, where the molecule of interest is trapped in an inert gas matrix (e.g., argon or neon) at very low temperatures, is a powerful technique for studying reactive intermediates. uc.ptfu-berlin.de High-resolution infrared and UV-Vis spectroscopy of matrix-isolated this compound would provide invaluable information about its structure and vibrational modes. astrochem.org
The development of novel action spectroscopy techniques in cryogenic ion traps could also provide a means to obtain high-resolution rotational and vibrational spectra of ions derived from this compound. fu-berlin.de These experimental data, in conjunction with high-level theoretical calculations, will be essential for a definitive characterization of this elusive molecule.
Future spectroscopic studies will likely focus on:
Infrared and Raman Spectroscopy: To identify the fundamental vibrational frequencies and confirm the molecular structure.
UV-Vis Spectroscopy: To probe the electronic transitions and understand the photochemistry of this compound.
Microwave Spectroscopy: To determine the precise rotational constants and molecular geometry in the gas phase.
Q & A
Basic Research: What are the primary challenges in synthesizing 1,3-cyclobutadiyne, and how can they be methodologically addressed?
Answer:
this compound’s synthesis is hindered by its inherent instability due to antiaromaticity and strain in the cyclobutane ring. A methodological approach involves:
- Low-temperature stabilization : Conducting reactions at cryogenic temperatures (e.g., −196°C) to minimize decomposition .
- Matrix isolation : Trapping intermediates in inert gas matrices (argon/nitrogen) during synthesis to stabilize reactive species .
- Precursor design : Using stable precursors like 1,3-diyne derivatives, which undergo controlled photolytic or thermal elimination to yield the target compound .
Example protocol :
Prepare 1,3-diiodocyclobutane under anhydrous conditions.
Perform dehalogenation via lithium-halogen exchange at −78°C.
Quench with a proton source to isolate this compound in a nitrogen matrix.
Advanced Research: How can computational methods resolve contradictions in experimental data about this compound’s electronic structure?
Answer:
Conflicting experimental results (e.g., bond-length discrepancies in XRD vs. NMR data) arise from the molecule’s dynamic Jahn-Teller distortion. A robust methodology includes:
- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model ground-state geometries and compare with experimental data .
- Multireference methods : Apply CASSCF to account for multi-configurational character in antiaromatic systems .
- Vibrational analysis : Match computed IR/Raman spectra with experimental data to validate models .
Data reconciliation example : If XRD suggests alternating bond lengths but NMR indicates equivalence, computational modeling can show rapid interconversion between distorted geometries, explaining apparent contradictions .
Basic Research: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Due to its instability, characterization requires rapid, high-sensitivity methods:
- Matrix-isolation IR spectroscopy : Identifies vibrational modes (e.g., C≡C stretches at ~2100 cm⁻¹) without thermal degradation .
- UV-Vis spectroscopy : Monitors electronic transitions (e.g., π→π* bands) to assess conjugation and stability .
- Mass spectrometry (cryo-ESI) : Detects molecular ions at low temperatures to confirm molecular weight .
Example workflow :
Synthesize this compound in argon matrix.
Acquire IR spectra immediately post-synthesis.
Compare with DFT-predicted spectra for validation .
Advanced Research: How can this compound’s reactivity in [2+2] cycloadditions be optimized for heterocycle synthesis?
Answer:
this compound’s strained structure enables unique cycloadditions but requires precise control:
- Solvent selection : Use non-polar solvents (e.g., toluene) to stabilize diradical intermediates .
- Catalytic activation : Employ transition-metal catalysts (e.g., Cu(I)) to lower activation barriers .
- Kinetic trapping : Introduce electron-deficient dipolarophiles (e.g., nitroalkenes) to drive regioselectivity .
Case study : Reaction with trifluoromethylated nitroalkenes yields fluorinated pyrrolidines, verified via ¹⁹F NMR and X-ray crystallography .
Basic Research: What are the key safety and handling protocols for this compound in laboratory settings?
Answer:
- Storage : Keep in sealed, argon-purged ampules at −80°C to prevent polymerization .
- Handling : Use Schlenk lines or gloveboxes for transfers to avoid moisture/oxygen exposure .
- Waste disposal : Quench residues with ethanol to degrade reactive intermediates before disposal .
Advanced Research: How do antiaromaticity and strain energy influence this compound’s thermodynamic stability?
Answer:
- Antiaromaticity : Hückel’s 4π electron system induces destabilization; NICS (Nucleus-Independent Chemical Shift) calculations show strong paratropic ring currents .
- Strain energy : MM3 force-field calculations estimate ~30 kcal/mol strain, comparable to cyclopropane .
Mitigation strategies :
Substituent effects: Electron-withdrawing groups (e.g., CF₃) reduce antiaromaticity via conjugation .
Ring expansion: Stabilize via coordination to transition metals (e.g., Fe(CO)₃) .
Data Contradiction Analysis: How should researchers address discrepancies in reported reaction yields of this compound derivatives?
Answer:
- Source validation : Cross-check purity of precursors (e.g., via GC-MS) and synthetic protocols .
- Reproducibility testing : Replicate experiments under identical conditions (temperature, solvent, catalyst loading) .
- Statistical analysis : Apply ANOVA to compare yields across studies and identify outlier methodologies .
Methodological Table: Key Computational Parameters for this compound Studies
| Parameter | Recommended Value | Purpose | Reference |
|---|---|---|---|
| Basis Set | 6-311++G(d,p) | Electron correlation accuracy | |
| Functional | B3LYP | Ground-state geometry optimization | |
| Solvent Model | PCM (Toluene) | Reaction environment simulation | |
| Vibrational Scaling | 0.967 | IR frequency correction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
